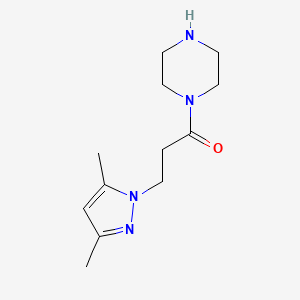
3-(3-Fluoropiperidin-1-yl)-3-oxopropanenitrile
Overview
Description
The compound “3-(3-Fluoropiperidin-1-yl)-3-oxopropanenitrile” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals and alkaloids . The fluorine atom and the nitrile group could potentially make this compound useful in various chemical reactions.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as catalytic protodeboronation of alkyl boronic esters . Another method could involve the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, as is common for similar compounds .Scientific Research Applications
Synthesis of Heterocyclic Compounds
3-(3-Fluoropiperidin-1-yl)-3-oxopropanenitrile plays a crucial role in the synthesis of various heterocyclic compounds. Fadda et al. (2014) highlighted its use in creating different heterocyclic compounds derived from similar structures, emphasizing its reactivity and synthetic importance (Fadda et al., 2014).
Domino Reaction Strategy for Fluorophore-Based Nicotinonitriles
Hussein et al. (2019) developed an effective method for synthesizing poly-functionalized nicotinonitriles incorporating pyrene and/or fluorene moieties. This method, involving a domino four-component condensation reaction, includes compounds similar to 3-(3-Fluoropiperidin-1-yl)-3-oxopropanenitrile and highlights its potential in creating compounds with strong blue-green fluorescence emission (Hussein et al., 2019).
Oxidative Cyclizations in Heterocycle Synthesis
Yılmaz et al. (2005) described the use of 3-oxopropanenitriles in oxidative cyclizations to synthesize 4,5-dihydrofuran-3-carbonitriles containing heterocycles. This process, utilizing manganese(III) acetate, is indicative of the broader application of similar compounds in synthesizing complex heterocyclic structures (Yılmaz et al., 2005).
Synthesis of 3-Aminomethyl-3-fluoropiperidines
Van Hende et al. (2009) explored the synthesis of 3-aminomethyl-3-fluoropiperidines, which are significant as building blocks in medicinal chemistry. They described a route involving the fluorination of compounds similar to 3-(3-Fluoropiperidin-1-yl)-3-oxopropanenitrile, emphasizing its role in producing compounds of high interest in medicinal contexts (Van Hende et al., 2009).
Rhodium-Catalyzed Oxidative Annulation Reactions
Zhou et al. (2017) conducted rhodium-catalyzed oxidative annulation reactions using 3-(1H-indol-3-yl)-3-oxopropanenitriles, a structurally similar compound to 3-(3-Fluoropiperidin-1-yl)-3-oxopropanenitrile. These reactions led to the formation of substituted carbazoles and 4H-oxepino[2,3,4,5-def]carbazoles, demonstrating the potential of these compounds in creating complex molecular structures (Zhou et al., 2017).
Mechanism of Action
Target of Action
The compound contains a fluoropiperidine moiety, which is a common structural component in many pharmaceuticals . .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Compounds with similar structures have been found to possess various biological activities .
properties
IUPAC Name |
3-(3-fluoropiperidin-1-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2O/c9-7-2-1-5-11(6-7)8(12)3-4-10/h7H,1-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBZTVQMUVPGQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluoropiperidin-1-yl)-3-oxopropanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![N-[(piperidin-2-yl)methyl]cyclobutanamine](/img/structure/B1488766.png)

![1-[(Oxolan-2-yl)methyl]pyrrolidin-3-ol](/img/structure/B1488770.png)
![{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1488775.png)
![[1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1488776.png)